molecular formula C22H33O2P B1352579 Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine CAS No. 221187-50-4

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

Cat. No.: B1352579
CAS No.: 221187-50-4
M. Wt: 360.5 g/mol
InChI Key: ZQASITYRQOCACA-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a specialized phosphine ligand valued in advanced catalytic transformations. Its significant research value is demonstrated in gold(I)-catalyzed ammoniumation and ring-expansion reactions for the diastereoselective synthesis of azepines . Azepines and their derivatives are critical pharmacophore fragments found in several pharmaceutical and agrochemical products, making efficient and flexible routes to these structures highly valuable for drug development . In these processes, the phosphine ligand serves to stabilize the gold(I) catalyst, enabling it to promote the chemoselective addition of tailor-made azetidine derivatives onto alkynes. This facilitates the formation of bicyclic vinyl-ammonium intermediates, which are then intramolecularly intercepted to efficiently produce ring-expanded azepine products in good to excellent yields . This methodology offers researchers a powerful tool for accessing densely functionalized azepine motifs and useful intermediates, such as dihydrobenzazepines of high pharmaceutical value . This chemical is for research use only. It is not intended for diagnostic or human use.

Properties

IUPAC Name

dicyclohexyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33O2P/c1-22(23-16-17-24-22)20-14-8-9-15-21(20)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-15,18-19H,2-7,10-13,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQASITYRQOCACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454463
Record name Dicyclohexyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221187-50-4
Record name Dicyclohexyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221187-50-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine typically involves the reaction of dicyclohexylphosphine with 2-(2-methyl-1,3-dioxolan-2-yl)phenyl bromide under inert conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF and toluene. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation and degradation of the phosphine ligand .

Major Products Formed

The major products formed from reactions involving this compound are typically organophosphorus compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .

Scientific Research Applications

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has several scientific research applications:

Mechanism of Action

The mechanism of action of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The compound’s bulky cyclohexyl groups provide steric protection, enhancing the stability and selectivity of the catalytic process .

Comparison with Similar Compounds

Steric and Electronic Properties

  • Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine: The 1,3-dioxolane group provides moderate electron-donating effects and steric hindrance due to its bicyclic structure.
  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, CAS: 657408-07-6): Contains methoxy groups at the 2' and 6' positions, which are stronger electron donors than the dioxolane group. The biphenyl backbone offers planar rigidity, enhancing substrate selectivity in cross-coupling reactions .
  • CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl, CAS: 1160556-64-8): Features dimethylamino groups that provide strong electron-donating effects, accelerating oxidative addition steps in catalysis. The amino groups also enable hydrogen bonding, improving solubility in polar solvents .
  • PhDavePhos (2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, CAS: 240417-00-9): Combines diphenylphosphine with a dimethylamino group, offering a balance of electron richness and moderate steric bulk .

Catalytic Performance in Suzuki Reactions

Ligand Substrate Scope Yield Range (%) Key Advantage Reference
Dicyclohexyl(2-(2-methyl-dioxolane)phenyl)phosphine Aryl bromides, chlorides, triflates 75–95 Tolerates electron-deficient substrates
S-Phos Aryl bromides, chlorides 80–98 High activity at low Pd loadings
CPhos Sterically hindered substrates 70–90 Enhanced selectivity for ortho-substituted aryls
PhDavePhos Heteroaromatic substrates 65–85 Improved solubility in aqueous media

The target ligand demonstrates broad substrate compatibility, particularly with electron-deficient aryl halides, attributed to the dioxolane’s electron-donating capacity and steric protection of the palladium center . In contrast, S-Phos excels in reactions requiring high turnover numbers due to its methoxy groups’ strong electron donation .

Structural Comparison Table

Compound Name (CAS) Substituents Molecular Weight Key Application
Dicyclohexyl(2-(2-methyl-dioxolane)phenyl)phosphine (221187-50-4) 2-Methyl-1,3-dioxolane 360.47 Suzuki reactions, electron-deficient substrates
S-Phos (657408-07-6) 2',6'-Dimethoxybiphenyl 384.44 High-turnover cross-couplings
CPhos (1160556-64-8) 2',6'-Bis(N,N-dimethylamino) 454.61 Sterically hindered couplings
PhDavePhos (240417-00-9) 2'-(N,N-Dimethylamino)biphenyl 380.41 Heteroaromatic couplings

Biological Activity

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine, with the molecular formula C22H33O2P, is a phosphine ligand that has garnered attention for its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

This compound is synthesized by reacting dicyclohexylphosphine with 2-(2-methyl-1,3-dioxolan-2-yl)phenyl bromide under inert conditions, typically using a base like potassium tert-butoxide in solvents such as tetrahydrofuran (THF). The resulting compound exhibits stability and reactivity that make it suitable for various chemical reactions, particularly in catalysis.

As a phosphine ligand, this compound plays a crucial role in facilitating catalytic processes. It coordinates with metal centers (e.g., palladium) to form active catalytic species that promote the formation of carbon-carbon and carbon-heteroatom bonds through coupling reactions. The bulky cyclohexyl groups provide steric protection, enhancing the stability and selectivity of these catalytic processes .

Enzyme Mimetic Properties

Research has indicated that phosphines can act as enzyme mimetics. This compound may exhibit similar properties, potentially facilitating biochemical reactions akin to those catalyzed by natural enzymes. This characteristic opens avenues for its use in drug development and synthetic biology.

Catalytic Applications

This compound has been utilized in various catalytic processes:

Catalytic Reaction Conditions Yield (%)
Suzuki-Miyaura CouplingTHF, 80°C85%
Heck ReactionToluene, 100°C90%
CarbonylationDMSO75%

These reactions demonstrate the ligand's effectiveness in promoting chemical transformations that are crucial in organic synthesis and pharmaceutical development .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. While specific data on this compound is sparse, related phosphines have been studied for their environmental impact and potential toxicity. Such assessments are vital for determining the feasibility of using this compound in industrial applications .

Future Directions

The biological activity of this compound warrants further exploration. Future research should focus on:

  • Mechanistic Studies : Investigating the detailed biochemical pathways influenced by this compound.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
  • Development of Derivatives : Synthesizing analogs to enhance biological activity or reduce toxicity.
  • Application in Drug Design : Exploring its utility as a scaffold for developing new pharmaceuticals targeting various diseases.

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